

# Application Note: Determination of Lercanidipine in Human Plasma by UPLC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lercanidipine*

Cat. No.: *B1674757*

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

## Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of **Lercanidipine** in human plasma. **Lercanidipine**, a dihydropyridine calcium channel blocker, is utilized in the treatment of hypertension.<sup>[1]</sup> The accurate measurement of its plasma concentrations is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.<sup>[1]</sup> This method employs either liquid-liquid extraction or solid-phase extraction for sample preparation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, such as **Lercanidipine-d3**, ensures high accuracy and precision.<sup>[1][2]</sup> The method has been validated and demonstrates excellent linearity, precision, accuracy, and recovery.

## Introduction

**Lercanidipine** is an antihypertensive medication that functions by blocking calcium channels, leading to vasodilation and a reduction in blood pressure. To support clinical and preclinical development, a reliable bioanalytical method for quantifying **Lercanidipine** in human plasma is necessary. UPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the preferred platform for this application. This document provides a comprehensive protocol for the successful implementation of this method in a research setting.

# Experimental Protocols

## Sample Preparation

Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

### 1. Liquid-Liquid Extraction (LLE) Protocol[3][4]

- To a 200  $\mu$ L aliquot of human plasma, add 25  $\mu$ L of the internal standard working solution (e.g., Amlodipine or Nicardipine).
- Add 5 mL of an extraction solvent mixture, such as n-hexane:ethyl acetate (50:50, v/v) or tert-butyl methyl ether.[3]
- Vortex the mixture for 3 minutes to ensure thorough mixing.[4]
- Centrifuge the samples at 4000 rpm for 20 minutes to separate the organic and aqueous layers.[4]
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[4]
- Reconstitute the dried residue in 100  $\mu$ L of the mobile phase.[4]
- Vortex briefly and inject an aliquot into the UPLC-MS/MS system.

### 2. Solid-Phase Extraction (SPE) Protocol[1][2]

- To 100  $\mu$ L of human plasma, add 25  $\mu$ L of the **Lercanidipine-d3** internal standard working solution (e.g., 40.0 ng/mL).[1]
- Vortex the sample for 10 seconds.[1]
- Condition an SPE cartridge (e.g., Phenomenex Strata-X) by passing 1 mL of methanol followed by 1 mL of water.[1]
- Load the plasma sample onto the conditioned SPE cartridge.[1]

- Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.[[1](#)]
- Elute the analytes with 1 mL of methanol.[[1](#)]
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[[1](#)]
- Reconstitute the dried residue in 100  $\mu$ L of the mobile phase.[[1](#)]
- Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.[[1](#)]

## UPLC-MS/MS Analytical Workflow



[Click to download full resolution via product page](#)

Caption: UPLC-MS/MS analytical workflow from sample preparation to data analysis.

# UPLC and Mass Spectrometry Conditions

## Chromatographic Conditions

| Parameter                | Setting                                                                                                                                                                                                  |
|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| UPLC System              | Waters Acuity UPLC or equivalent <sup>[1]</sup>                                                                                                                                                          |
| Column                   | UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) <sup>[1][2]</sup><br><sup>[3]</sup> or Waters Acuity UPLC C18 (100 mm x 2.1 mm, 1.7 µm) <sup>[4]</sup>                                                             |
| Mobile Phase A           | 0.1% Formic acid in water or 2.0 mM Ammonium formate in water (pH 2.5) <sup>[1]</sup>                                                                                                                    |
| Mobile Phase B           | Methanol or Acetonitrile <sup>[1][3]</sup>                                                                                                                                                               |
| Elution Mode             | Isocratic <sup>[2][3]</sup>                                                                                                                                                                              |
| Mobile Phase Composition | Acetonitrile:Water with 0.2% formic acid (70:30, v/v) <sup>[3]</sup> or Methanol:0.1% Formic acid (80:20, v/v) <sup>[4]</sup> or Acetonitrile:2.0 mM Ammonium formate pH 2.5 (90:10, v/v) <sup>[1]</sup> |
| Flow Rate                | 0.2 - 0.3 mL/min <sup>[3]</sup>                                                                                                                                                                          |
| Column Temperature       | 30°C <sup>[4]</sup>                                                                                                                                                                                      |
| Injection Volume         | 5 - 10 µL                                                                                                                                                                                                |
| Run Time                 | < 2 minutes                                                                                                                                                                                              |

## Mass Spectrometric Conditions

| Parameter               | Setting                                            |
|-------------------------|----------------------------------------------------|
| Mass Spectrometer       | Waters Xevo TQD or equivalent triple quadrupole[1] |
| Ionization Mode         | Electrospray Ionization (ESI), Positive[1][3]      |
| Scan Type               | Multiple Reaction Monitoring (MRM)[1][3]           |
| Capillary Voltage       | 2.2 - 3.5 kV[5]                                    |
| Source Temperature      | 120 - 150°C[5]                                     |
| Desolvation Temperature | 320 - 500°C[5]                                     |
| Cone Gas Flow           | 50 - 85 L/h[5]                                     |
| Desolvation Gas Flow    | 600 - 740 L/h[5]                                   |

## MRM Transitions

| Analyte               | Precursor Ion (m/z) | Product Ion (m/z)   |
|-----------------------|---------------------|---------------------|
| Lercanidipine         | 612.2               | 280.1 / 280.2[1][6] |
| Lercanidipine-d3 (IS) | 615.2               | 283.1[5]            |
| Amlodipine (IS)       | 409.1               | 238.15[4]           |
| Nicardipine (IS)      | 480.2               | 304.1               |
| Diazepam (IS)         | 285.1               | 193.1[6]            |

## Method Validation Summary

### Calibration Curve and Linearity

| Linearity Range (ng/mL) | Correlation Coefficient (r) |
|-------------------------|-----------------------------|
| 0.025 - 10              | ≥ 0.9986[4]                 |
| 0.010 - 20.0            | > 0.99[2]                   |
| 0.05 - 30               | > 0.99[3]                   |
| 0.05 - 20.0             | 0.9994[7]                   |
| 0.015 - 8.0             | > 0.99[6]                   |

## Precision and Accuracy

| Quality Control | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%RE)   |
|-----------------|-----------------------------|-----------------------------|------------------|
| LLOQ            | ≤ 20%                       | ≤ 20%                       | ± 20%            |
| LQC, MQC, HQC   | < 7.3%                      | < 6.1%                      | < 6.2%[3]        |
| Across 5 QCs    | < 5.8%                      | < 5.8%                      | N/A[2]           |
| General         | < 11.7%                     | < 11.7%                     | 94.4 - 114.8%[7] |

## Recovery and Matrix Effect

| Analyte               | Extraction Recovery |
|-----------------------|---------------------|
| Lercanidipine         | > 94%[2]            |
| Lercanidipine-d3 (IS) | > 94%[2]            |

The matrix effect was assessed and found to be negligible, ensuring the reliability of the method.[2]

## Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantitative determination of **Lercanidipine** in human plasma.[1] The method is suitable for high-throughput analysis, with a run time of less than two minutes per sample.[3] The validation data confirms that the method is accurate, precise, and reliable, making it highly suitable for

regulated bioanalytical studies, including pharmacokinetic and bioequivalence assessments.[\[1\]](#)  
[\[4\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Ultra-performance liquid chromatography/tandem mass spectrometry method for the determination of lercanidipine in human plasma - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [files.core.ac.uk](http://files.core.ac.uk) [files.core.ac.uk]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application Note: Determination of Lercanidipine in Human Plasma by UPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674757#uplc-ms-ms-method-for-determining-lecanidipine-in-human-plasma>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)